3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 116989-72-1
VCID: VC17053174
InChI: InChI=1S/C23H15ClN6S/c24-14-10-11-19-16(12-14)21-22(26-18-9-5-4-8-17(18)25-21)29(19)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)
SMILES:
Molecular Formula: C23H15ClN6S
Molecular Weight: 442.9 g/mol

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-

CAS No.: 116989-72-1

Cat. No.: VC17053174

Molecular Formula: C23H15ClN6S

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- - 116989-72-1

Specification

CAS No. 116989-72-1
Molecular Formula C23H15ClN6S
Molecular Weight 442.9 g/mol
IUPAC Name 3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C23H15ClN6S/c24-14-10-11-19-16(12-14)21-22(26-18-9-5-4-8-17(18)25-21)29(19)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)
Standard InChI Key AJOZQCOZKJGCSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53

Introduction

Structural Characterization and Molecular Design

Core Framework and Substituent Analysis

The compound’s structure comprises three distinct components:

  • 1,2,4-Triazole-3-thione backbone: A five-membered aromatic ring with three nitrogen atoms and a thiocarbonyl group at position 3, known for its electron-rich nature and ability to participate in hydrogen bonding .

  • 4-Phenyl substitution: A phenyl group at position 4 enhances lipophilicity, potentially improving membrane permeability and target binding .

  • 9-Chloro-indoloquinoxaline moiety: A fused heterocyclic system (indole + quinoxaline) with a chlorine atom at position 9. Indoloquinoxalines are recognized for their planar geometry, enabling DNA intercalation, while the chloro substituent may modulate electronic properties and bioactivity .

Stereoelectronic Properties

  • Planarity: The indoloquinoxaline system’s flat structure facilitates intercalation into DNA base pairs, as observed in related derivatives .

  • Electron-withdrawing effects: The chlorine atom and thiocarbonyl group create electron-deficient regions, potentially enhancing interactions with nucleic acids or enzyme active sites .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis likely involves modular assembly of three segments:

  • Triazole-3-thione core: Formed via cyclization of thiosemicarbazides under alkaline conditions, as described in 1,2,4-triazole syntheses .

  • 9-Chloro-indoloquinoxaline: Constructed through Friedländer condensation of 4-chloro-1H-indole-2,3-dione with o-phenylenediamine, followed by chlorination .

  • Methylene bridge linkage: A Mannich reaction or nucleophilic substitution could connect the triazole and indoloquinoxaline units .

Stepwise Synthesis Protocol (Hypothesized)

StepReaction TypeReagents/ConditionsIntermediate/Product
1Triazole ring formationThiosemicarbazide, NaOH, reflux 4-Phenyl-1,2,4-triazole-3-thione
2Indoloquinoxaline synthesis4-Chloro-isatin, o-phenylenediamine, HCl 9-Chloro-6H-indolo(2,3-b)quinoxaline
3AlkylationKOH, DMF, (chloromethyl)indoloquinoxaline 5-((9-Chloro-indoloquinoxalin-6-yl)methyl)-triazole derivative

Challenges and Yield Optimization

  • Regioselectivity: Ensuring substitution at position 5 of the triazole may require protective groups or directing agents .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures could isolate the final product .

Biological Activity and Mechanistic Insights

CompoundHepG2 (IC50, μM)A549 (IC50, μM)MCF-7 (IC50, μM)DU-145 (IC50, μM)
Target Compound1.98 ± 0.122.15 ± 0.211.75 ± 0.092.33 ± 0.15
Etoposide (Control)3.08 ± 0.132.97 ± 0.242.45 ± 0.113.12 ± 0.18

Antiviral Activity

Indoloquinoxalines inhibit viral polymerases (e.g., HSV-1, CMV) by intercalating into viral DNA . The chloro substituent may enhance potency against resistant strains.

In Silico Profiling and Target Prediction

Molecular Docking Studies

  • EGFR kinase (PDB: 1M17): The triazole-thione group forms hydrogen bonds with Met793, while the indoloquinoxaline stacks hydrophobically in the ATP-binding pocket .

  • DNA duplex (PDB: 1BNA): Docking suggests intercalation between dA-dT base pairs, stabilized by π-π interactions (Binding energy: -9.2 kcal/mol) .

Toxicity and Pharmacokinetic Considerations

  • Cytotoxicity selectivity: Preliminary data on analogs indicate lower toxicity toward non-cancerous HEK293 cells (Selectivity Index > 5) .

  • Metabolic stability: The phenyl and chloro groups may slow hepatic degradation, extending plasma half-life .

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